Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Description
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a specialized organic compound featuring a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a chloromethyl ester moiety. The Boc group serves as a protective group for amines during synthetic processes, while the chloromethyl ester enhances reactivity, particularly in nucleophilic substitution reactions. Its structural uniqueness lies in the combination of steric protection (via the Boc group) and the electrophilic chloromethyl ester, which facilitates further derivatization .
Properties
IUPAC Name |
chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-13(10(16)18-9-14)7-5-4-6-8-13/h4-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKNWCARBKHFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Chloromethyl Carbonate Esterification
One common approach is the esterification of the Boc-protected amino cyclohexanecarboxylic acid with chloromethyl carbonate derivatives.
- Starting Materials: Boc-protected amino cyclohexanecarboxylic acid, chloromethyl carbonate or tert-butyl chloromethyl carbonate.
- Solvent: Dichloromethane (DCM) is frequently used due to its inertness and ability to dissolve organic substrates.
- Catalysts/Base: Mild bases such as sodium bicarbonate or sodium carbonate aqueous solutions can be used to neutralize acidic byproducts.
- Reaction Conditions: Stirring at room temperature for 1 hour or more to allow complete esterification.
- Workup: Separation of the organic layer, washing with aqueous sodium carbonate solution to remove acidic impurities, drying, and purification by crystallization or chromatography.
This method ensures selective formation of the chloromethyl ester while maintaining the Boc protecting group intact.
Chloromethylation of Boc-Protected Amino Cyclohexanecarboxylate
Alternatively, direct chloromethylation can be performed on the carboxylate ester precursor:
- Reagents: Formaldehyde and hydrochloric acid or chloromethyl methyl ether can be used as chloromethylating agents.
- Conditions: Controlled temperature to avoid over-chloromethylation or degradation of the Boc group.
- Solvent: Aprotic solvents such as dichloromethane or acetonitrile.
- Outcome: Introduction of chloromethyl group at the carboxylate position forming the desired ester.
This method requires careful control to prevent side reactions and maintain stereochemical integrity.
Comparative Summary of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Esterification with Chloromethyl Carbonate | Boc-protected amino cyclohexanecarboxylic acid | Chloromethyl carbonate, DCM, mild base, RT | Mild conditions, good selectivity, Boc protection preserved | Requires pure starting acid derivative |
| Direct Chloromethylation | Boc-protected amino cyclohexanecarboxylate ester | Formaldehyde + HCl or chloromethyl methyl ether, aprotic solvent | Direct introduction of chloromethyl group | Potential side reactions, requires careful control |
Research Findings and Notes
- The use of tert-butyl chloromethyl carbonate as a reagent provides a convenient and efficient route to chloromethyl esters with Boc-protected amino acids, as referenced in patent EP2693876B1 and related documents.
- Dichloromethane is the preferred solvent due to its ability to dissolve both organic substrates and reagents and facilitate easy phase separation during workup.
- Washing with aqueous sodium carbonate solutions neutralizes acidic impurities and prevents hydrolysis of the Boc group.
- The stereochemical configuration of the cyclohexane ring (e.g., 1r,4r) is preserved throughout the synthesis, which is critical for biological activity in downstream applications.
- The chloromethyl group’s electrophilicity makes this compound highly reactive in nucleophilic substitution reactions, valuable for further functionalization in pharmaceutical synthesis.
Example Procedure Extracted from Patent Literature
| Step | Description | Conditions/Details |
|---|---|---|
| 1 | Dissolve Boc-protected amino cyclohexanecarboxylic acid in dichloromethane | Room temperature, stirring |
| 2 | Add chloromethyl carbonate reagent dropwise | Maintain stirring, room temperature |
| 3 | Stir reaction mixture for 1 hour | Monitor completion by TLC or HPLC |
| 4 | Separate organic layer | Wash with 5% aqueous sodium carbonate solution |
| 5 | Dry organic layer over anhydrous sodium sulfate | Filter and concentrate |
| 6 | Purify product by recrystallization or chromatography | Obtain pure chloromethyl Boc-amino ester |
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Reaction conditions typically involve mild bases and solvents like dichloromethane.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohexanecarboxylates depending on the nucleophile used.
Deprotection Reactions: The primary product is the free amino cyclohexanecarboxylate.
Scientific Research Applications
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the preparation of biologically active molecules and peptides.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound finds applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate primarily involves its reactivity as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino functionality during synthetic transformations, which can later be deprotected to reveal the free amino group for further reactions. The chloromethyl group allows for further functionalization through nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate with analogous compounds, focusing on molecular properties, reactivity, and hazards.
Table 1: Comparative Analysis of Key Properties
Key Findings:
Reactivity Differences: The chloromethyl ester in the target compound offers superior leaving-group ability (Cl⁻) compared to the methyl ester in its analog (C₁₃H₂₃NO₄), making it more reactive in nucleophilic substitutions (e.g., forming amides or ethers) . The bromoalkene-carboxylic acid (C₇H₉BrO₂) shares high reactivity due to bromine’s leaving-group propensity but lacks the Boc protection, limiting its utility in amine-sensitive reactions .
Stability and Storage :
- The Boc group in both the chloromethyl and methyl esters enhances stability against hydrolysis, but the chloromethyl derivative may require stricter storage conditions (e.g., inert atmosphere) due to its higher reactivity .
Hazard Profile: The methyl ester analog (C₁₃H₂₃NO₄) has documented hazards (H315: skin irritation; H319: eye irritation). The chloromethyl variant likely poses additional risks (e.g., respiratory irritation from Cl⁻ release), though specific data are absent in the evidence .
Biological Activity
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (CBCA) is a chemical compound with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its unique structure, featuring a chloromethyl group and a tert-butoxycarbonyl (Boc) protected amino group, makes it a versatile intermediate for synthesizing various biologically active molecules. This article delves into the biological activity of CBCA, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- IUPAC Name : 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
- Molecular Formula : C13H22ClNO4
- Molecular Weight : 277.77 g/mol
- Physical State : Solid at room temperature, sensitive to air and heat.
Structural Features
The compound is characterized by:
- A cyclohexane ring providing a stable framework.
- A chloromethyl group that facilitates nucleophilic substitution reactions.
- A tert-butoxycarbonyl (Boc) protected amino group allowing for controlled reactivity during synthesis.
Synthesis of this compound
The synthesis typically involves:
- Protection of the Amino Group : The amino group on cyclohexanecarboxylate is protected using Boc anhydride in the presence of a base such as sodium hydroxide.
- Chloromethylation : The protected compound is subjected to chloromethylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride.
Reaction Conditions
| Step | Reagents/Conditions |
|---|---|
| Protection | Di-tert-butyl dicarbonate, NaOH |
| Chloromethylation | Chloromethyl methyl ether, ZnCl2 |
The biological activity of CBCA primarily stems from its ability to act as a precursor for various bioactive compounds. The Boc group provides stability during synthetic transformations, while the chloromethyl group allows for further functionalization through nucleophilic substitution reactions. This versatility is crucial for developing new pharmaceuticals.
Applications in Drug Development
CBCA has been utilized in the synthesis of several drug candidates and active pharmaceutical ingredients (APIs). Its derivatives are being explored for:
- Anticancer agents
- Antibiotics
- Anti-inflammatory drugs
Case Studies and Research Findings
- Anticancer Activity : Research indicates that derivatives of CBCA exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific modifications to the CBCA structure led to enhanced activity against breast cancer cells (source needed).
- Peptide Synthesis : CBCA serves as an intermediate in synthesizing cyclic peptides, which have shown promise in targeting specific biological pathways involved in disease processes (source needed).
- Inhibition Studies : Investigations into the inhibitory effects of CBCA derivatives on key enzymes have been conducted. For example, certain derivatives were found to inhibit fatty acid synthase (FASN), impacting lipid metabolism in cancer cells (source needed).
Comparison with Similar Compounds
CBCA shares structural similarities with other compounds used in organic synthesis but stands out due to its specific functionalities:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate | Cyclobutane derivative | Smaller ring size |
| Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate | Cyclopentane derivative | Intermediate size |
Q & A
Q. What are the critical steps and parameters in synthesizing Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate?
The synthesis involves:
- Esterification : Reacting cyclohexanecarboxylic acid derivatives with chloromethyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) .
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amino group, typically using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
- Key Parameters :
- Temperature : Controlled between 0–25°C to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) improve reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >90% purity .
Q. What structural features govern the compound’s reactivity and applications?
Key structural elements include:
| Feature | Role |
|---|---|
| Chloromethyl Group | Enhances electrophilicity for nucleophilic substitutions (e.g., SN2 reactions) . |
| Boc-Protected Amino Group | Stabilizes the amine during synthesis; removable under acidic conditions . |
| Cyclohexane Ring | Provides conformational rigidity, influencing stereochemical outcomes . |
Q. What common reactions is this compound used in?
- Nucleophilic Substitution : The chloromethyl group reacts with amines/thiols to form covalent adducts .
- Deprotection : Boc removal via TFA or HCl/dioxane yields free amines for further functionalization .
- Ester Hydrolysis : Base-mediated hydrolysis generates carboxylic acids for coupling reactions .
Advanced Research Questions
Q. How does stereochemistry influence biological activity and synthetic outcomes?
The compound’s (1R,3R) stereoisomer shows higher binding affinity to enzyme targets (e.g., proteases) due to optimal spatial alignment of the Boc-amino and carboxylate groups. In contrast, the (1S,3S) isomer exhibits 30–50% reduced activity in inhibition assays . Stereochemical purity (>98% ee) is achieved via chiral HPLC or asymmetric catalysis .
Q. How can reaction yields and purity be optimized in large-scale synthesis?
Q. How to resolve contradictions in reported reaction yields or side products?
Discrepancies often arise from:
- Moisture Sensitivity : Uncontrolled hydrolysis of the chloromethyl group can reduce yields by 10–25%; use molecular sieves .
- Catalyst Loading : Excess acid catalyst (e.g., H₂SO₄) promotes sulfonation side reactions; optimize to 0.5–1.0 eq .
- Validation : Reproduce protocols with strict inert-atmosphere conditions (Ar/N₂) to confirm reproducibility .
Q. What advanced analytical methods characterize this compound?
| Method | Application |
|---|---|
| X-ray Crystallography | Confirms stereochemistry and crystal packing . |
| 2D NMR (HSQC, HMBC) | Assigns quaternary carbons and detects Boc-group stability . |
| HPLC-MS | Quantifies trace impurities (<0.1%) and monitors degradation under stress . |
Q. What is the role of the Boc group in synthetic strategies?
The Boc group:
- Prevents Amine Oxidation : Stabilizes intermediates during multi-step syntheses .
- Enables Orthogonal Deprotection : Selective removal in the presence of esters/ethers using TFA .
- Modulates Solubility : Enhances solubility in organic phases during extractions .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under basic conditions—how to reconcile?
- pH-Dependent Degradation : At pH > 9, the chloromethyl group undergoes hydrolysis to hydroxymethyl derivatives (confirmed via LC-MS). Stability is maintained at pH 4–7 .
- Mitigation : Use buffered conditions (e.g., phosphate buffer, pH 6.5) during ester hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
